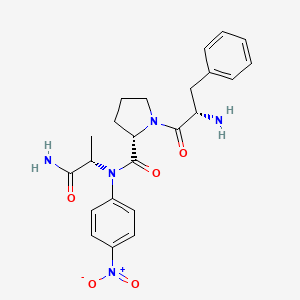
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is a synthetic peptide compound It is composed of three amino acids: phenylalanine, proline, and alanine, with a nitrophenyl group attached to the alanine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential as a substrate for proteases and peptidases.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and drug delivery.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a recognition element, facilitating binding to the target. The peptide backbone may undergo conformational changes upon binding, influencing the activity of the target.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-prolyl-L-alaninamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
L-Phenylalanyl-L-prolyl-N-(4-aminophenyl)-L-alaninamide:
Uniqueness
L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for specific interactions with molecular targets. This uniqueness makes it valuable for various research and industrial applications.
属性
分子式 |
C23H27N5O5 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(25)29)27(17-9-11-18(12-10-17)28(32)33)23(31)20-8-5-13-26(20)22(30)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H2,25,29)/t15-,19-,20-/m0/s1 |
InChI 键 |
LENJPKSXPDSZLR-YSSFQJQWSA-N |
手性 SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N |
规范 SMILES |
CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)


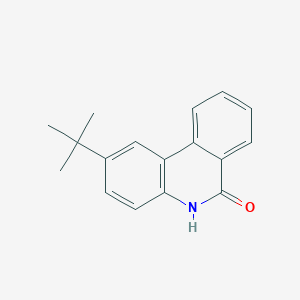
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
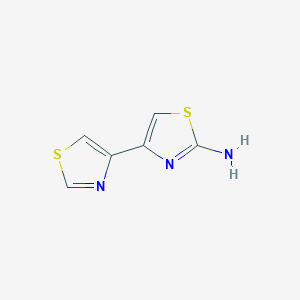
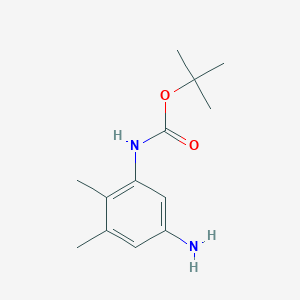

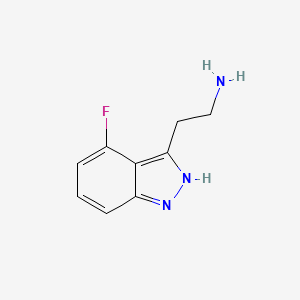
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
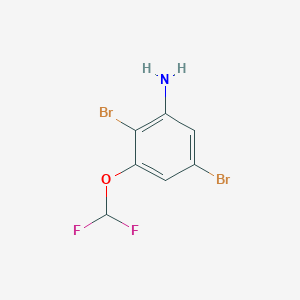
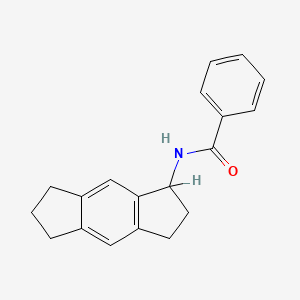
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

